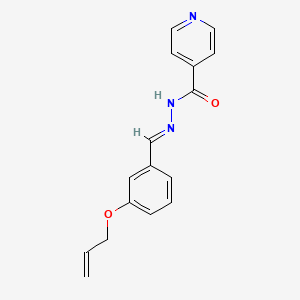![molecular formula C27H20N4O4 B11535177 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate CAS No. 310875-97-9](/img/structure/B11535177.png)
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate is a complex organic compound that features a nitro group, a phenyldiazenyl group, and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate typically involves a multi-step process:
Diazotization and Coupling: The phenyldiazenyl group is introduced via diazotization, where an aromatic amine is treated with nitrous acid, followed by coupling with another aromatic compound.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as bromination or nitration.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Electrophiles: Bromine, nitric acid.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine.
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate involves its interaction with molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Phenyldiazenyl Group: Can undergo azo coupling reactions, which are important in the formation of dyes and pigments.
Methylbenzoate Ester: Can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate: Similar structure but with additional chlorine substituents.
2-nitro-4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl 3-methylbenzoate: Similar structure but with a different substitution pattern on the aromatic ring.
Properties
CAS No. |
310875-97-9 |
|---|---|
Molecular Formula |
C27H20N4O4 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[2-nitro-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C27H20N4O4/c1-19-6-5-7-21(16-19)27(32)35-26-15-10-20(17-25(26)31(33)34)18-28-22-11-13-24(14-12-22)30-29-23-8-3-2-4-9-23/h2-18H,1H3 |
InChI Key |
IFIIFYFDFLHCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11535098.png)

![4-[2-(Diphenylphosphoryl)ethyl]morpholine](/img/structure/B11535108.png)
![N-(2-fluorophenyl)-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11535118.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11535130.png)
![1-[4-(4-bromophenyl)-3'-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11535138.png)

![4-(decyloxy)-N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]benzohydrazide](/img/structure/B11535143.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-bromophenyl)butanamide](/img/structure/B11535149.png)
![2,2'-[(4-Cyano-1,2-thiazole-3,5-diyl)disulfanediyl]diacetamide](/img/structure/B11535151.png)
![4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535156.png)
![2-[4-(dimethylamino)phenyl]-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535163.png)
![2-[3-(acetylamino)naphthalen-2-yl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11535168.png)
